5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Übersicht

Beschreibung

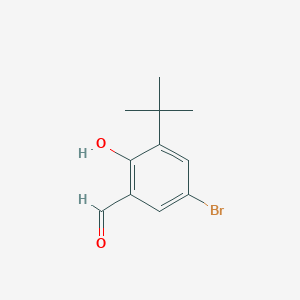

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a hydroxyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde typically involves the bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acid.

Reduction: 5-Bromo-3-(tert-butyl)-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers can modify its structure to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.

Vergleich Mit ähnlichen Verbindungen

3-(tert-Butyl)-2-hydroxybenzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Bromo-2-hydroxybenzaldehyde: Lacks the tert-butyl group, which may affect its steric properties and interactions with molecular targets.

5-Bromo-3-methyl-2-hydroxybenzaldehyde: The methyl group is smaller than the tert-butyl group, leading to different steric and electronic effects.

Uniqueness: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is an organic compound with significant potential in biological research and pharmaceutical applications. This compound features a bromine atom, a tert-butyl group, and a hydroxyl group attached to a benzaldehyde structure, which contributes to its unique chemical properties and biological activities.

- Molecular Formula : C11H13BrO2

- CAS Number : 153759-58-1

- Structure : The presence of the bromine atom and tert-butyl group influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, enhancing its binding affinity.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which may stabilize interactions with target proteins.

- Membrane Permeability : The lipophilic tert-butyl group increases membrane permeability, facilitating cellular uptake and distribution.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity :

-

Enzyme Inhibition :

- It has been identified as a substrate for cytochrome P450 enzymes, indicating potential interactions affecting drug metabolism. This suggests that the compound could modulate the pharmacokinetics of co-administered drugs, which is critical in drug design.

-

Apoptotic Induction :

- Compounds derived from this structure have been linked to the induction of apoptosis in cancer cells, highlighting their potential as therapeutic agents. For example, certain derivatives showed increased caspase-3 activation, a marker for apoptosis, suggesting their role in promoting programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Antiproliferative Effects :

A recent study evaluated various derivatives of this compound for their antiproliferative activity against different cancer cell lines. The findings indicated that modifications at specific positions on the benzene ring significantly enhanced activity, with some compounds exhibiting IC50 values as low as 0.56 µM against tubulin polymerization . -

Enzyme Interaction Studies :

Research has demonstrated that this compound can inhibit specific enzymes involved in drug metabolism. Its interaction with cytochrome P450 enzymes suggests that it may influence the metabolic pathways of other drugs when administered concurrently.

Comparative Analysis

To better understand the significance of this compound in comparison with similar compounds, a summary table is provided:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom, tert-butyl group | Antiproliferative, enzyme inhibition |

| 3-(tert-Butyl)-2-hydroxybenzaldehyde | Lacks bromine | Moderate enzyme interaction |

| 5-Bromo-2-hydroxybenzaldehyde | Lacks tert-butyl | Lower membrane permeability |

| 5-Bromo-3-methyl-2-hydroxybenzaldehyde | Methyl instead of tert-butyl | Different steric effects on biological activity |

Eigenschaften

IUPAC Name |

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355348 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153759-58-1 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde in the Suzuki coupling reaction described in the paper?

A1: this compound serves as the electrophilic coupling partner in the Suzuki reaction. The bromine atom acts as a leaving group, allowing the aryl group of the molecule to be transferred to the palladium catalyst. This transfer is crucial for the subsequent coupling with the pyridylboronic acid, ultimately forming the desired biaryl product, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. The researchers specifically investigated how the electronic properties of substituents on both the aryl bromide (this compound) and the arylboronic acid influenced the reaction yield. They found that the presence of an electron-withdrawing group on the aryl bromide, such as the aldehyde group in this compound, generally led to good yields when coupled with arylboronic acids containing either electron-donating or electron-withdrawing groups. []

Q2: What were the optimal reaction conditions identified for this specific Suzuki coupling, and how do they relate to the properties of this compound?

A2: The study determined that the highest yield (97%) of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was achieved using the following conditions: Pd(PPh3)4 as the catalyst, K2CO3 as the base, a dioxane/H2O (4:1) solvent system, and a reaction temperature of 80°C. [] The choice of a polar aprotic solvent like dioxane likely aids in solubilizing the relatively nonpolar this compound. Additionally, the use of K2CO3 as the base is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. These optimized conditions highlight the importance of carefully considering the reactivity and solubility of starting materials, like this compound, when optimizing reaction conditions for Suzuki couplings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.